REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:15])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.[OH-].[K+]>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:15])[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)OCC)C
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Name
|
|
Quantity
|
14.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (4×200 ml)
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Type
|
WASH
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Details
|
washed with deionized water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from dichloromethane-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |